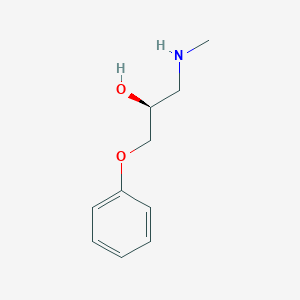
4-(Phenyl(piperidin-4-ylidene)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenyl(piperidin-4-ylidene)methyl)pyridine is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a piperidin-4-ylidene moiety, further linked to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine typically involves the reaction of piperidine with phenylacetic acid derivatives under specific conditions. One common method includes the condensation of piperidine with phenylacetyl chloride in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green chemistry principles, such as the employment of environmentally friendly solvents and catalysts, is also being explored to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base, such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various substituted pyridines or piperidines.
科学的研究の応用
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of pain and anxiety disorders.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical sensors.
作用機序
The mechanism by which 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
4-Phenylpiperidine
Benzamide derivatives
Piperidine derivatives
Pyridine derivatives
特性
分子式 |
C17H18N2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
4-[phenyl(piperidin-4-ylidene)methyl]pyridine |
InChI |
InChI=1S/C17H18N2/c1-2-4-14(5-3-1)17(15-6-10-18-11-7-15)16-8-12-19-13-9-16/h1-7,10-11,19H,8-9,12-13H2 |
InChIキー |
BSHZPHVUOPKLMJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1=C(C2=CC=CC=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)

![2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)







